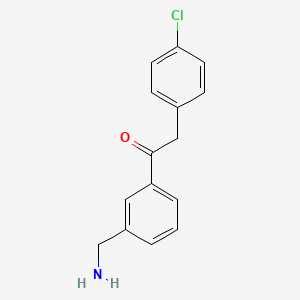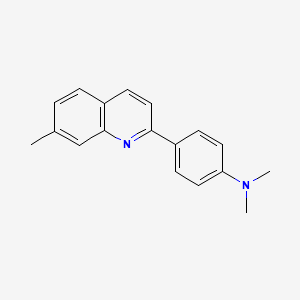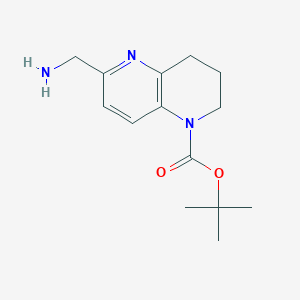
2-Bromo-4-(trifluoromethyl)thiazole-5-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Bromo-4-(trifluoromethyl)thiazole-5-carbonitrile is a heterocyclic compound that contains both sulfur and nitrogen atoms in its thiazole ring. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various pharmaceuticals and agrochemicals.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-4-(trifluoromethyl)thiazole-5-carbonitrile typically involves the bromination of 4-(trifluoromethyl)thiazole-5-carbonitrile. This can be achieved using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as acetonitrile or dichloromethane. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to a more consistent and scalable production process .
Análisis De Reacciones Químicas
Types of Reactions
2-Bromo-4-(trifluoromethyl)thiazole-5-carbonitrile can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction Reactions: The nitrile group can be reduced to an amine or an aldehyde under appropriate conditions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydride (NaH), potassium carbonate (K2CO3), and various nucleophiles.
Oxidation Reactions: Reagents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are often used.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be employed.
Major Products Formed
Substitution Reactions: Products include various substituted thiazoles depending on the nucleophile used.
Oxidation Reactions: Products include sulfoxides and sulfones.
Reduction Reactions: Products include primary amines or aldehydes.
Aplicaciones Científicas De Investigación
2-Bromo-4-(trifluoromethyl)thiazole-5-carbonitrile has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: It serves as a precursor for the development of biologically active molecules with potential antimicrobial, antifungal, and anticancer properties.
Medicine: It is investigated for its potential use in drug discovery and development, particularly in the design of enzyme inhibitors and receptor modulators.
Industry: It is used in the synthesis of agrochemicals and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of 2-Bromo-4-(trifluoromethyl)thiazole-5-carbonitrile depends on its specific application. In biological systems, it may interact with various molecular targets such as enzymes, receptors, and nucleic acids. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. The bromine atom can participate in halogen bonding, which can influence the compound’s binding affinity to its target .
Comparación Con Compuestos Similares
Similar Compounds
2-Bromo-5-(trifluoromethyl)thiazole: Similar structure but lacks the nitrile group.
4-Bromo-2-chloro-5-(trifluoromethyl)thiazole: Contains an additional chlorine atom.
2-Amino-4-(trifluoromethyl)thiazole: Contains an amino group instead of a bromine atom.
Uniqueness
2-Bromo-4-(trifluoromethyl)thiazole-5-carbonitrile is unique due to the presence of both a bromine atom and a nitrile group, which can participate in a variety of chemical reactions and interactions. This combination of functional groups makes it a versatile intermediate in the synthesis of complex molecules with potential biological activities .
Propiedades
Fórmula molecular |
C5BrF3N2S |
|---|---|
Peso molecular |
257.03 g/mol |
Nombre IUPAC |
2-bromo-4-(trifluoromethyl)-1,3-thiazole-5-carbonitrile |
InChI |
InChI=1S/C5BrF3N2S/c6-4-11-3(5(7,8)9)2(1-10)12-4 |
Clave InChI |
QKAAVZGKXHVSRD-UHFFFAOYSA-N |
SMILES canónico |
C(#N)C1=C(N=C(S1)Br)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-(8-Hydroxy-2,3-dimethylimidazo[1,2-a]pyridin-6-yl)morpholin-3-one](/img/structure/B11858336.png)




![3-Bromo-5-methylbenzo[b]thiophene-2-carbaldehyde](/img/structure/B11858368.png)

![7-Chloro-3H-spiro[benzofuran-2,4'-piperidine] hydrochloride](/img/structure/B11858387.png)



![4-Chloro-1-(2,3-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B11858408.png)
![2-Phenethyl-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B11858424.png)

